molecular formula C13H12FNO3S2 B12926057 N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride CAS No. 89538-93-2

N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride

Katalognummer: B12926057
CAS-Nummer: 89538-93-2
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: PNDKGNKZTLVXSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride is a chemical compound with the molecular formula C13H11ClFNO3S2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its white solid form and has a predicted boiling point of 488.8°C and a density of 1.42 g/cm³ .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride typically involves the reaction of benzenesulfonyl chloride with 4-methylbenzenesulfonamide in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride is unique due to its specific structural features, such as the presence of both sulfonyl and fluorine groups.

Eigenschaften

CAS-Nummer

89538-93-2

Molekularformel

C13H12FNO3S2

Molekulargewicht

313.4 g/mol

IUPAC-Name

N-(fluoro-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12FNO3S2/c1-11-7-9-13(10-8-11)20(17,18)15-19(14,16)12-5-3-2-4-6-12/h2-10H,1H3

InChI-Schlüssel

PNDKGNKZTLVXSR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.